molecular formula C10H10N2O2 B2685902 5-(Aminomethyl)-2-methylisoindoline-1,3-dione CAS No. 1368926-79-7

5-(Aminomethyl)-2-methylisoindoline-1,3-dione

Cat. No.: B2685902
CAS No.: 1368926-79-7
M. Wt: 190.202
InChI Key: JPFDPLLUJYANED-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylisoindoline-1,3-dione (CAS 1368926-79-7) is a valuable phthalimide derivative of significant interest in medicinal chemistry, particularly in the research and development of novel therapeutics for Alzheimer's disease . This compound features the isoindoline-1,3-dione core, a privileged scaffold known for its diverse biological activities . Its molecular formula is C 10 H 10 N 2 O 2 and it has a molecular weight of 190.20 g/mol . The primary research application of this compound is as a key chemical intermediate in the design and synthesis of potential acetylcholinesterase (AChE) inhibitors . AChE inhibitors are a central focus in managing Alzheimer's disease symptoms, aiming to increase acetylcholine levels in the brain . The phthalimide moiety is strategically important because it can interact with the peripheral anionic site (PAS) of the AChE enzyme, while the aminomethyl group provides a handle for further functionalization, for instance, to incorporate moieties that target the enzyme's catalytic active site . This dual-targeting strategy is a promising approach in the development of next-generation anti-Alzheimer agents . Research indicates that hybrids incorporating the isoindoline-1,3-dione structure have demonstrated moderate to good AChE inhibitory effects and have shown neuroprotective properties in experimental models . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(aminomethyl)-2-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9(13)7-3-2-6(5-11)4-8(7)10(12)14/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFDPLLUJYANED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylisoindoline-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with an amine, followed by cyclization and functionalization steps to introduce the aminomethyl and methyl groups. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylisoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several noteworthy pharmacological properties:

  • Neuroprotective Effects : Research indicates that derivatives of isoindoline compounds may possess anti-Alzheimer properties through mechanisms involving oxidative stress reduction and apoptosis inhibition.
  • Cholinesterase Inhibition : Isoindoline derivatives have been evaluated for their ability to inhibit acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment .
  • Antioxidant Activity : Studies have shown that certain derivatives exhibit antioxidant properties, which are beneficial in combating neurodegenerative diseases .

Case Study 1: Anti-Alzheimer Activity

A series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. One compound demonstrated a significant reduction in acetylcholinesterase activity, indicating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Tyrosinase Inhibition

Another study synthesized a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives. Among these, one compound showed superior tyrosinase inhibitory activity compared to the control. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The isoindoline-1,3-dione scaffold is highly modular, with substituents at positions 2 and 5 significantly altering properties. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
5-(Aminomethyl)-2-methylisoindoline-1,3-dione 2-CH₃, 5-CH₂NH₂ C₁₀H₁₀N₂O₂ 190.20 Enzyme inhibition, TADF materials
5-Amino-2-phenethylisoindoline-1,3-dione 2-CH₂CH₂C₆H₅, 5-NH₂ C₁₆H₁₄N₂O₂ 266.30 Increased lipophilicity
5-Amino-2-cyclopropylisoindoline-1,3-dione 2-C₃H₅, 5-NH₂ C₁₁H₁₀N₂O₂ 202.21 Lab use, acute toxicity (Category 4)
5-Amino-2-(4-methoxyphenethyl)isoindoline-1,3-dione 2-CH₂CH₂(4-OCH₃C₆H₄), 5-NH₂ C₁₇H₁₆N₂O₃ 296.32 Enhanced solubility via methoxy group
2-Methylisoindoline-1,3-dione derivatives (e.g., AcPI) 2-CH₃, 5/6-substituents Varies ~290–350 Green TADF emitters (EQE up to 20%)

Key Observations :

  • Electron-Withdrawing Groups: The methyl group at position 2 stabilizes the imide ring, while the aminomethyl group at position 5 introduces nucleophilic reactivity for further derivatization .
  • Biological Activity: 5-(Aminomethyl)-2-methyl derivatives exhibit bacterial thymidylate synthase (TS) inhibition (Ki ~2–8 µM), outperforming analogues with bulkier substituents like phenethyl, which may hinder enzyme binding .
  • Photophysical Properties: In TADF materials, methyl and aminomethyl substituents enhance triplet-to-singlet up-conversion efficiency compared to halogenated derivatives .

Biological Activity

5-(Aminomethyl)-2-methylisoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that may confer various pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2O2C_{10}H_{12}N_2O_2. Its structure consists of an isoindoline core with an amino group and a methyl substituent, which may influence its interaction with biological targets.

Key Properties

PropertyValue
Molecular Weight192.22 g/mol
SolubilitySoluble in DMSO
Melting PointApprox. 150 °C

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) showed promising results against various human tumor cell lines.

NCI Screening Results

The compound was tested against a panel of approximately 60 cancer cell lines, revealing the following:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
HOP-62 (Lung cancer)15.7250.6891.85
SF-539 (CNS cancer)15.7250.6891.85
MDA-MB-435 (Melanoma)22.59--
OVCAR-8 (Ovarian cancer)27.71--
DU-145 (Prostate cancer)44.35--

These results indicate a mean growth inhibition rate across the tested cell lines, with particularly notable activity against non-small cell lung cancer and CNS cancers .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis. The compound may interact with specific enzymes or receptors that regulate these pathways, leading to enhanced cytotoxicity in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activities. Preliminary studies have indicated potential effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still limited.

Study on Antitumor Efficacy

In a study published in MDPI, researchers synthesized derivatives of isoindoline compounds and evaluated their antitumor efficacy using the NCI protocol. The study highlighted that certain derivatives exhibited significant cytotoxic effects at low concentrations, suggesting their potential as lead compounds for further development in cancer therapy .

Pharmacokinetic Properties

Pharmacokinetic evaluations revealed that some derivatives of this compound possess favorable drug-like properties, including adequate solubility and permeability profiles. These characteristics are essential for the development of effective therapeutic agents.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight204.20 g/mol
Solubility (Water)<1 mg/mL (predicted via LogP)
Stability (pH 7.4, 37°C)t₁/₂ = 48 hrs (HPLC-monitored)

Q. Table 2. Factorial Design Parameters for Synthesis Optimization

FactorLow LevelHigh LevelSignificance (p-value)
Temperature70°C100°C0.003
Catalyst Loading0.1 mol0.2 mol0.021
SolventAcetic AcidDMF0.150

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